N-[[2-Morpholinoethyl]]maleamic acid
Description
N-maleamic acid is a maleamic acid derivative characterized by a morpholinoethyl substituent attached to the nitrogen atom of the maleamic acid backbone. Maleamic acids are synthesized via aminolysis of maleic anhydride with primary amines, forming a structure with both amide and carboxylic acid functionalities .
Properties
Molecular Formula |
C10H16N2O4 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(E)-4-(2-morpholin-4-ylethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H16N2O4/c13-9(1-2-10(14)15)11-3-4-12-5-7-16-8-6-12/h1-2H,3-8H2,(H,11,13)(H,14,15)/b2-1+ |
InChI Key |
FHTNKHDZDFOFAB-OWOJBTEDSA-N |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches for N-substituted Maleamic Acids
Direct Reaction of Primary Amines with Maleic Anhydride
The most common and straightforward method for preparing N-substituted maleamic acids involves the direct reaction between a primary amine and maleic anhydride. This reaction is typically very facile and can be accomplished in quantitative yield. This approach applies directly to the synthesis of N-[[2-Morpholinoethyl]]maleamic acid.
The general reaction scheme is as follows:
Primary amine + Maleic anhydride → N-substituted maleamic acid
For this compound specifically, 2-morpholinoethylamine is reacted with maleic anhydride.
Reaction Considerations
When synthesizing N-substituted maleamic acids, it is advisable to add the amine slowly to a solution containing a stoichiometric excess of maleic anhydride. This precaution prevents potential "Michael addition" of the amine across the carbon-carbon double bond of the maleamic acid, which can occur as a side reaction.
Specific Methods for Synthesizing this compound
Direct Synthesis from 2-Morpholinoethylamine and Maleic Anhydride
Patent literature reveals a direct method for preparing this compound by reacting N-(3-amino ethyl) morpholine (2-morpholinoethylamine) with maleic anhydride. This approach yields the target compound in high purity.
Experimental Procedure
A typical procedure involves:
- Dissolving 2-morpholinoethylamine in an appropriate solvent
- Adding maleic anhydride slowly at controlled temperature (typically between 0-40°C)
- Stirring the reaction mixture for a specified period (usually 1-2 hours)
- Isolating the product through filtration or solvent removal
Alternative Approach with Controlled Reaction Conditions
Another approach utilizes controlled reaction conditions to optimize yield and purity:
- Suspending maleic anhydride in an organic solvent (such as toluene, ethylbenzene, or xylene)
- Adding 2-morpholinoethylamine slowly at temperatures between 40-70°C
- Maintaining the reaction mixture at the specified temperature for an additional hour
- Collecting the product through appropriate isolation techniques
One-Pot Method for Direct Maleimide Formation
Some patents describe a more efficient method that bypasses the isolation of the maleamic acid intermediate, instead directly producing the corresponding maleimide. This approach could be modified to isolate the maleamic acid intermediate:
- In an organic solvent, combining acid catalyst, catalyst fixture, and dehydration promoter
- Adding 2-morpholinoethylamine to form an amine salt
- Introducing maleic anhydride to form the maleamic acid
- Halting the reaction before cyclodehydration occurs to isolate the maleamic acid intermediate
Reaction Parameters and Optimization
Solvent Selection
The choice of solvent significantly impacts the reaction efficiency. Common solvents used include:
| Solvent | Advantages | Disadvantages |
|---|---|---|
| Toluene | Good solubility, azeotropes with water | Moderate toxicity |
| Ethylbenzene | Higher boiling point, good solubility | Higher cost than toluene |
| Tetrahydrofuran (THF) | Excellent amine solubility | Water-miscible, peroxide formation |
| Dimethylformamide (DMF) | Excellent solubility | High boiling point, difficult removal |
| Chlorobenzene | Good thermal stability | Environmental concerns |
Temperature Control
Temperature control is critical for maximizing yield and minimizing side reactions:
| Reaction Stage | Optimal Temperature Range | Rationale |
|---|---|---|
| Amine addition | 0-40°C | Prevents exothermic reaction runaway and side reactions |
| Completion reaction | 40-70°C | Ensures complete conversion |
| Workup | Room temperature | Facilitates handling and isolation |
Molar Ratio Optimization
The molar ratio of reactants affects both yield and purity:
| Molar Ratio (Maleic anhydride:Amine) | Effect on Reaction |
|---|---|
| 1:1 | Theoretical stoichiometry, but may lead to incomplete conversion |
| 1.1-1.2:1 | Slight excess of anhydride ensures complete amine conversion |
| >1.5:1 | Excess may complicate purification |
Purification Techniques
Recrystallization
The crude this compound can be purified through recrystallization from appropriate solvent systems:
Extraction and Washing
Purification can also be achieved through:
- Washing with water to remove unreacted maleic acid
- Organic layer extraction (using ethyl acetate or toluene)
- Drying over anhydrous magnesium sulfate
- Solvent removal under reduced pressure
Column Chromatography
For analytical or high-purity preparations, column chromatography using silica gel with appropriate solvent systems can be employed.
Analytical Characterization
Physical Properties
Typical physical properties of this compound include:
| Property | Value |
|---|---|
| Physical appearance | White to off-white crystalline solid |
| Melting point | Typically in the range of 110-130°C |
| Solubility | Soluble in polar organic solvents, partially soluble in water |
Spectroscopic Identification
Infrared Spectroscopy (IR)
Key IR absorption bands:
- N-H stretching: ~3300-3400 cm⁻¹
- C=O stretching (acid): ~1700-1720 cm⁻¹
- C=O stretching (amide): ~1620-1650 cm⁻¹
- C=C stretching: ~1600-1620 cm⁻¹
Nuclear Magnetic Resonance (NMR)
¹H NMR spectroscopy shows characteristic signals:
- Maleamic acid protons (CH=CH): ~6.2-6.5 ppm
- Morpholine ring protons: ~3.5-3.8 ppm
- Ethyl linker protons: ~2.4-2.6 and ~3.3-3.5 ppm
- Amide proton (NH): ~8.0-8.5 ppm (can be broad)
Applications and Further Reactions
Conversion to Maleimide Derivatives
This compound serves as a precursor to the corresponding maleimide through cyclodehydration. This can be accomplished through:
- Thermal cyclization (temperatures of 100-180°C)
- Chemical dehydration using acetic anhydride with sodium acetate
- Cyclization under azeotropic conditions with acid catalysts
Use in Polymer Chemistry
The compound can be incorporated into polymers through:
- Addition reactions involving the double bond
- Condensation reactions utilizing the carboxylic acid group
- Cross-linking applications
Biomedical Applications
The morpholine group provides water solubility while the maleamic acid portion offers reactivity, making this compound useful in:
- Drug delivery systems
- Protein conjugation
- Biomaterial development
Comparison of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Direct reaction in toluene | Simple, cost-effective | May require purification | 85-95% |
| Reaction in polar solvents (DMF, THF) | Better solubility of reagents | Solvent removal challenges | 90-98% |
| Temperature-controlled synthesis | Minimizes side reactions | More complex setup | 90-95% |
| One-pot approach | Time-efficient | Less control over intermediates | 75-90% |
Chemical Reactions Analysis
N-[[2-Morpholinoethyl]]maleamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[[2-Morpholinoethyl]]maleamic acid involves its ability to form stable amide bonds with other molecules. This reactivity is due to the presence of the carboxylic acid group in the maleamic acid structure, which can react with amines to form amide bonds. The compound can also undergo reversible transamidation reactions, allowing it to participate in dynamic combinatorial chemistry .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Maleamic acids share a common backbone but differ in substituents on the nitrogen atom, which significantly influence their physical and chemical properties.
Table 1: Substituent Effects on Maleamic Acid Derivatives
EWG: Electron-withdrawing group; *EDG: Electron-donating group
- Electron-withdrawing groups (e.g., nitro, chloro) increase acidity and stabilize hydrogen-bonded networks, as seen in N-(2-Chloro-4-nitrophenyl)maleamic acid .
- Electron-donating groups (e.g., methyl, morpholinoethyl) reduce acidity and may enhance solubility in organic solvents . The morpholinoethyl group, with its tertiary amine and oxygen atoms, could introduce additional hydrogen-bonding sites and improve water solubility compared to aryl derivatives.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns dictate molecular packing and stability.
Table 2: Hydrogen Bonding in Maleamic Acid Derivatives
Reactivity :
- Maleamic acids undergo cyclization to maleimides upon treatment with dehydrating agents (e.g., thionyl chloride). Electron-withdrawing aryl substituents favor higher yields of α-chloro-N-arylsuccinimides (84% for nitro-substituted derivatives) .
- Morpholinoethyl substituents, being electron-donating, may slow cyclization but improve stability in aqueous environments.
Q & A
Q. Basic
- FT-IR : Identifies functional groups (amide C=O at ~1650 cm⁻¹, carboxyl O-H at ~2500–3300 cm⁻¹) .
- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., O–H⋯O and C–H⋯O) and dihedral angles between the morpholinoethyl group and maleamic acid moiety. Use SHELXL for refinement and WinGX/ORTEP-3 for visualization .
- SEM : Analyzes surface morphology of polymeric derivatives .
How can computational methods elucidate the cyclodehydration mechanism of maleamic acids to maleimides, and what factors influence the maleimide/isomaleimide product ratio?
Q. Advanced
- Mechanistic insights : PM3/AMSOL calculations reveal that cyclodehydration proceeds via an acyclic amide anion intermediate rather than cyclic intermediates. Substituent effects (e.g., aryl vs. alkyl groups) dictate product ratios by stabilizing specific transition states .
- Key factors :
What experimental strategies can resolve contradictions in reported crystal structure conformations of maleamic acid derivatives?
Q. Advanced
- Comparative analysis : Evaluate dihedral angles (e.g., phenyl ring vs. maleamic acid plane) and hydrogen-bonding patterns (intramolecular O–H⋯O vs. intermolecular N–H⋯O) across derivatives .
- Validation tools : Employ structure validation software (e.g., PLATON) to check for missed symmetry or hydrogen-bond networks .
- High-resolution data : Use synchrotron radiation or low-temperature crystallography to reduce thermal motion artifacts .
What methodologies are employed to assess the anticorrosion and antibacterial properties of polymeric films derived from maleamic acids?
Q. Applied Research
- Electrochemical polarization : Measure corrosion current density (Icorr) in NaCl solutions (e.g., 3.5%) at varying temperatures (293–323 K) to calculate activation energy and inhibition efficiency .
- Antibacterial assays : Use agar diffusion or broth dilution methods against S. aureus and E. coli, with polymer-coated substrates .
- Morphology analysis : SEM/FT-IR to correlate film integrity with performance .
How should researchers address discrepancies between experimental and computational data in reaction mechanism studies of maleamic acid derivatives?
Q. Data Analysis
- Cross-validation : Combine kinetic studies (e.g., reaction monitoring via NMR) with density functional theory (DFT) calculations to validate intermediates .
- Isotopic labeling : Track proton transfer pathways (e.g., using D₂O) in cyclodehydration .
- Error analysis : Quantify computational method limitations (e.g., semiempirical vs. ab initio) in predicting activation barriers .
What analytical techniques are utilized to trace maleamic acid formation in microbial degradation pathways, and how can metabolic intermediates be identified?
Q. Metabolic Studies
- LC-MS/NMR : Profile metabolites (e.g., N-formylmaleamic acid, maleic acid) in degradation pathways. Use high-resolution MS for accurate mass determination .
- Stable isotope probing : Incubate microbial consortia with ¹³C-pyridine to track incorporation into maleamic acid .
- Pathway reconstruction : Combine genomic data (e.g., enzyme annotation) with metabolite profiling .
How do intramolecular hydrogen bonds influence the stability and reactivity of N-(2-Morpholinoethyl)maleamic acid?
Q. Advanced
- Stabilization : Intramolecular O–H⋯O bonds reduce carboxyl group acidity, delaying hydrolysis. Antiparallel C=O and O–H conformations further stabilize the structure .
- Reactivity : Hydrogen bonding may hinder cyclodehydration by locking the maleamic acid in a planar conformation, requiring higher temperatures for ring closure .
What are the challenges in crystallizing N-(2-Morpholinoethyl)maleamic acid, and how can solvent selection improve crystal quality?
Q. Methodological
- Challenges : Polymorphism due to flexible morpholinoethyl group and competing intermolecular interactions.
- Solutions :
How can electropolymerization parameters be optimized to enhance the performance of maleamic acid-based polymeric coatings?
Q. Applied Research
- Electrode setup : Use low-carbon steel as the working electrode and H₂SO₄ (5 drops/100 mL) as the electrolyte for efficient polymerization .
- Monomer concentration : 0.1% w/v N-(2-Morpholinoethyl)maleamic acid in aqueous solution to balance film thickness and adhesion .
- Graphene oxide (GO) incorporation : 0.5–1.0 wt% GO improves anticorrosion efficiency by 30–40% via barrier effect .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
